3-cyclopropyl-1H-pyrazol-5-amine (CAS: 175137-46-9) is a highly specialized heterocyclic building block primarily procured for the synthesis of advanced kinase inhibitors and agrochemicals. Featuring an electron-rich pyrazole-amine core paired with a lipophilic cyclopropyl ring, it serves as a privileged hinge-binding pharmacophore. In industrial procurement, it is prioritized over simpler pyrazole amines because the cyclopropyl group modulates both the physicochemical properties (enhancing metabolic stability and lipophilicity) and the synthetic reactivity (directing regioselective nucleophilic aromatic substitutions) of the resulting active pharmaceutical ingredients (APIs) compared to standard methyl analogs [1].
Substituting 3-cyclopropyl-1H-pyrazol-5-amine with the more common and less expensive 3-methyl-1H-pyrazol-5-amine fundamentally alters both the manufacturing process and the clinical viability of the final molecule. Synthetically, the lack of steric bulk in the methyl analog often leads to poor chemoselectivity during SNAr couplings, necessitating costly and time-consuming protection/deprotection steps for the endocyclic nitrogen. Pharmacologically, replacing the cyclopropyl group with a methyl group drastically reduces the steric exploitation of specific kinase binding pockets, leading to severe off-target binding (e.g., dropping from >74-fold to 2-fold selectivity against mammalian CDK2) and accelerated hepatic clearance via cytochrome P450-mediated metabolism [1].
In the synthesis of pyrazole-based multikinase inhibitors, 3-cyclopropyl-1H-pyrazol-5-amine acts as a highly chemoselective nucleophile. Due to the steric hindrance provided by the cyclopropyl group, it undergoes regioselective SNAr reactions with di-halogenated heterocycles (e.g., dichloropyrimidines) exclusively at the exocyclic amine. This allows the coupling to proceed in 81% yield without requiring preliminary Boc or THP protection of the endocyclic pyrazole nitrogen, a step often necessary to prevent complex regioisomer mixtures when using less hindered analogs like 3-methyl-1H-pyrazol-5-amine [1].
| Evidence Dimension | SNAr Chemoselectivity and Yield |
| Target Compound Data | 81% yield of the desired mono-substituted intermediate without endocyclic NH protection |
| Comparator Or Baseline | Less hindered pyrazole-5-amines (require 2 additional protection/deprotection steps to avoid regioisomer mixtures) |
| Quantified Difference | Elimination of 2 synthetic steps while maintaining >80% coupling yield |
| Conditions | Solvent-free or alcohol-based SNAr with di-halogenated electrophiles and triethylamine base at room temperature to 60 °C |
Eliminating protection and deprotection steps directly reduces raw material costs, shortens cycle times, and simplifies purification in large-scale API manufacturing.
The cyclopropyl moiety provides critical steric bulk that enhances binding selectivity in kinase inhibitor design. When comparing pyrazole-based inhibitors targeting mycobacterial PknB versus host mammalian kinases (e.g., CDK2), the cyclopropyl-substituted derivatives exploit a specific 'flipped glycine' conformation in the target kinase hinge region. While the less sterically demanding 3-methyl or unsubstituted pyrazole analogs show poor selectivity (e.g., only 2-fold selectivity for PknB over CDK2), the cyclopropyl and related bulky derivatives achieve >74-fold selectivity, preventing off-target host toxicity [1].
| Evidence Dimension | Kinase Selectivity Fold (Target vs. Host Off-Target) |
| Target Compound Data | >74-fold selectivity for target kinase (PknB) over mammalian CDK2 |
| Comparator Or Baseline | 5-H or methyl analogs (2-fold selectivity) |
| Quantified Difference | >37x improvement in target selectivity index |
| Conditions | In vitro kinase inhibition assays (Ki determination) comparing mycobacterial PknB vs. mammalian CDK2 |
High selectivity against host kinases like CDK2 is essential to prevent severe off-target cytotoxicity in downstream clinical development.
In the optimization of Group I p21-activated kinase (PAK1) inhibitors, the cyclopropyl group was identified as the preferred substituent for balancing potency with metabolic stability. Compared to smaller alkyl groups or electron-rich thiophene replacements, the cyclopropyl-pyrazole core maintained high target affinity while restricting human liver microsome (HLM) hepatic clearance to 1.4 mL/min/kg (representing <30% of hepatic blood flow). This specific substitution provides a quantified lipophilic ligand efficiency (LLE) of 3.8, offering a more stable pharmacokinetic profile compared to alternative pyrazole-5-amine building blocks [1].
| Evidence Dimension | Hepatic Clearance (HLM) and Lipophilic Ligand Efficiency (LLE) |
| Target Compound Data | HLM CL_hep = 1.4 mL/min/kg; LLE = 3.8 |
| Comparator Or Baseline | Thiophene or alternative small alkyl substituents (suffer from reactive metabolite formation or rapid clearance >6.2 mL/min/kg) |
| Quantified Difference | Maintained clearance at <30% of human liver blood flow without sacrificing binding affinity |
| Conditions | Human liver microsome (HLM) stability assay and in vitro PAK1 Ki determination |
Procuring the cyclopropyl analog instead of standard methyl variants significantly reduces the risk of late-stage pharmacokinetic failure due to rapid metabolic clearance.
Due to its ability to undergo highly chemoselective SNAr reactions yielding >80% of the desired product without endocyclic NH protection, this compound is the ideal starting material for high-throughput library synthesis and scale-up manufacturing of pyrimidine- and pyridine-fused kinase inhibitors [1].
The steric bulk of the cyclopropyl group makes this building block specifically suited for targeting unique pathogen kinase conformations (achieving >74-fold selectivity) while avoiding off-target binding to highly conserved host mammalian kinases like CDK2 [2].
When lead compounds exhibit rapid hepatic clearance, incorporating the 3-cyclopropyl-1H-pyrazol-5-amine core is a proven strategy to restrict human liver microsome clearance to acceptable levels (1.4 mL/min/kg) without sacrificing target affinity [3].
Irritant